3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is a complex organic compound that features a quinoline core substituted with a benzenesulfonyl group at the 3-position and a morpholine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound with high consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted quinoline compounds .
Scientific Research Applications
3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share a similar core structure and exhibit a range of biological activities.
Morpholine Derivatives: Compounds with a morpholine ring are known for their pharmacological properties and are used in various therapeutic applications.
Benzenesulfonyl Derivatives: These compounds are often used in medicinal chemistry for their ability to modulate biological activity
Uniqueness
3-(Benzenesulfonyl)-4-(morpholin-4-yl)quinoline is unique due to the combination of its quinoline core, benzenesulfonyl group, and morpholine ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research and industrial applications .
Properties
IUPAC Name |
4-[3-(benzenesulfonyl)quinolin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c22-25(23,15-6-2-1-3-7-15)18-14-20-17-9-5-4-8-16(17)19(18)21-10-12-24-13-11-21/h1-9,14H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTUFSMQAFZCWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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